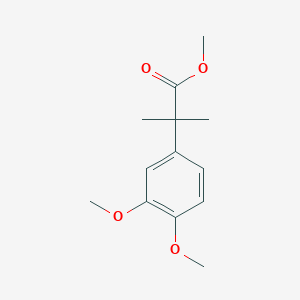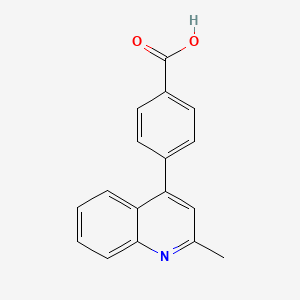
4-(2-甲基喹啉-4-基)苯甲酸
描述
4-(2-Methylquinolin-4-yl)benzoic acid, also known as 4-(2-methyl-4-quinolinyl)benzoic acid, is a chemical compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 .
Synthesis Analysis
The synthesis of 2- and 4- (2-Methylquinolin-4-ylamino)benzoic acids and ethyl 4- (2-methylquinolin-4-ylamino)-benzoates having a substituent in the 6 (8)-position of the quinoline ring were synthesized by reaction of the corresponding substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate .Molecular Structure Analysis
The molecular structure of 4-(2-Methylquinolin-4-yl)benzoic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C18H15NO3/c1-12-10-14 (16-4-2-3-5-17 (16)19-12)11-22-15-8-6-13 (7-9-15)18 (20)21/h2-10H,11H2,1H3, (H,20,21) .Chemical Reactions Analysis
Intramolecular cyclization of 2- (2-methylquinolin-4-ylamino)benzoic acids in concentrated sulfuric acid gave 7-hydroxy-6-methyldibenzo [ b,h ] [1,6]naphthyridines, and ethyl 4- (2-methylquinolin-4-ylamino)benzoates were converted into 4- (2-methylquinolin-4-ylamino)benzoic acids by alkaline hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Methylquinolin-4-yl)benzoic acid include a molecular weight of 293.32 .科学研究应用
合成和化学转化
关键中间体的合成:4-[(2-甲基喹啉-4-基)甲氧基]苯甲酸作为β-苯甲酰胺TACE抑制剂的关键中间体合成。此过程涉及羟甲基化、氯化和醚化等步骤,得到一种简便且经济高效的方法,产率为47.5% (李娟星,2009)。
新化合物的形成:2-和4-(2-甲基喹啉-4-基氨基)苯甲酸及其衍生物通过使取代的4-氯-2-甲基喹啉与氨基苯甲酸反应而合成。这些化合物表现出荧光性质,其合成包括分子内环化和碱性水解 (A. Avetisyan 等,2007)。
抗菌和抗病毒特性
抗菌活性:由苯甲酸合成的4-苯胺基喹唑啉新衍生物对各种细菌(包括大肠杆菌和金黄色葡萄球菌)表现出显著的抗菌活性。使用不同技术评估这些化合物的抗菌特性 (Rezaee Nasab 等,2017)。
抗病毒特性:2-(2-苯基羧酸)-3-苯基喹唑啉-4(3H)-酮的某些衍生物对单纯疱疹病毒和痘苗病毒表现出明显的抗病毒活性。这些化合物通过缩合反应合成,并评估其体外抗病毒潜力 (P. Selvam 等,2010)。
缓蚀和材料科学
- 钢材缓蚀:基于8-羟基喹啉的苯并咪唑衍生物,包括类似于4-(2-甲基喹啉-4-基)苯甲酸的化合物,在HCl溶液中充当钢材的有效缓蚀剂。使用电位动力学极化和阻抗谱等技术对这些化合物进行全面评估 (M. Rbaa 等,2020)。
安全和危害
属性
IUPAC Name |
4-(2-methylquinolin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-10-15(14-4-2-3-5-16(14)18-11)12-6-8-13(9-7-12)17(19)20/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHPKFFXSRKSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


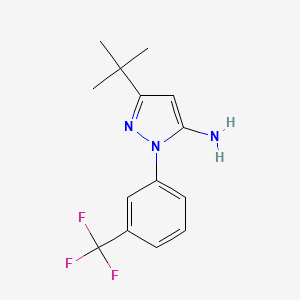
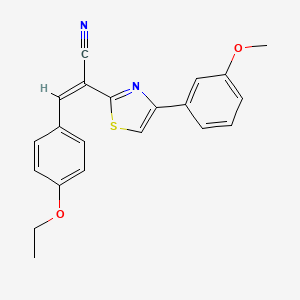
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)


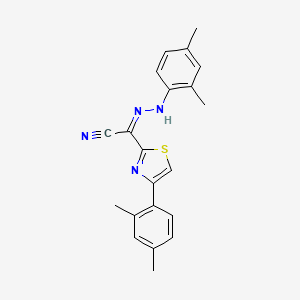
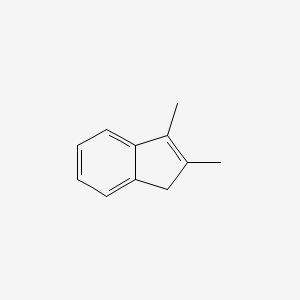
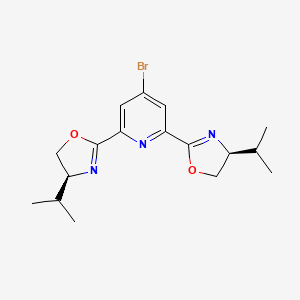
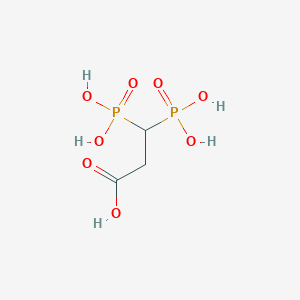
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)

![5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(1-phenylethyl)-2-sulfanylidene-](/img/structure/B3268301.png)
